molecular formula C13H18N2O4S B5100493 methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate

methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate

Cat. No. B5100493
M. Wt: 298.36 g/mol
InChI Key: GOXBBDKIKHGXCE-UHFFFAOYSA-N
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Description

Methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate, also known as MPSC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes in the body.

Mechanism of Action

Methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate is a potent inhibitor of acetylcholinesterase, which means that it prevents the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses. The increased concentration of acetylcholine can also stimulate the release of other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate are dependent on the concentration and duration of exposure. At low concentrations, methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate can enhance the transmission of nerve impulses and improve cognitive function. At high concentrations, methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate can cause muscle weakness, respiratory depression, and even death.

Advantages and Limitations for Lab Experiments

Methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate has several advantages for use in lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the effects of methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate can be dependent on the species and strain of the animal being studied.

Future Directions

There are several future directions for research on methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate. One area of research is the development of more selective inhibitors of acetylcholinesterase that have fewer side effects. Another area of research is the investigation of the effects of methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate on different neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, the effects of methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate on different physiological systems, such as the immune system and inflammation, could be further explored.

Synthesis Methods

The synthesis of methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate involves the reaction of piperidine-1-sulfonyl chloride with 4-aminophenol in the presence of sodium carbonate. The resulting product is then treated with methyl isocyanate to form methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate. This synthesis method has been optimized to produce high yields of pure methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate.

Scientific Research Applications

Methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate has been widely used in scientific research as a tool to study the role of acetylcholine in various physiological processes. It has been used to investigate the effects of acetylcholine on learning and memory, as well as the role of acetylcholine in the regulation of the cardiovascular and respiratory systems. methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate has also been used to study the effects of acetylcholine on the immune system and inflammation.

properties

IUPAC Name

methyl N-(4-piperidin-1-ylsulfonylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-13(16)14-11-5-7-12(8-6-11)20(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXBBDKIKHGXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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